(2R,3S)-1-benzhydryl-2-methyl-azetidine-3-carbonitrile
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Overview
Description
(2R,3S)-1-Benzhydryl-2-methylazetidine-3-carbonitrile is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Benzhydryl-2-methylazetidine-3-carbonitrile typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the reaction of benzhydryl chloride with 2-methylazetidine-3-carbonitrile under basic conditions to form the desired product. The reaction is often carried out in the presence of a chiral catalyst to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Benzhydryl-2-methylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzhydryl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(2R,3S)-1-Benzhydryl-2-methylazetidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Benzhydryl-2-methylazetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A chiral compound with similar stereochemistry, used as a stimulant and decongestant.
Pseudoephedrine: Another stereoisomer of ephedrine, used for similar purposes.
2-Methylamino-1-phenyl-1-propanol: A compound with similar structural features but different pharmacological properties.
Uniqueness
(2R,3S)-1-Benzhydryl-2-methylazetidine-3-carbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring high stereoselectivity and specificity.
Properties
Molecular Formula |
C18H18N2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(2R,3S)-1-benzhydryl-2-methylazetidine-3-carbonitrile |
InChI |
InChI=1S/C18H18N2/c1-14-17(12-19)13-20(14)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17-18H,13H2,1H3/t14-,17+/m1/s1 |
InChI Key |
FWCNLDUDKXUUDF-PBHICJAKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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